![molecular formula C10H14N2Na3O14P3 B1236725 tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate CAS No. 3624-46-2](/img/structure/B1236725.png)
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate, also known as Tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate, is a useful research compound. Its molecular formula is C10H14N2Na3O14P3 and its molecular weight is 548.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Biosynthesis
Thymidine 5’-triphosphate (dTTP) is one of the four natural deoxynucleotides, along with deoxyadenosine 5’-triphosphate (dATP), deoxyguanosine 5’-triphosphate (dGTP) and deoxycytosine 5’-triphosphate (dCTP) used for the biosynthesis of deoxyribonucleic acids by DNA polymerases and reverse transcriptases .
Enzyme Kinetics Study
Deoxy-TTP may also be used as a substrate to study the specificity and kinetics of thymidine-triphosphatase(s) (EC 3.6.1.39) and other dTTP hydrolyzing activities .
Quenching Ability Test
Thymidine 5’-triphosphate sodium salt has been used in the quenching ability test for dual-aptamer and multiple-nucleotide detection based on a multiple-aptamer/GO-nS complex .
Protein-Metabolite Interactions Study
This compound has been used to study protein-metabolite interactions in the central metabolism of Escherichia coli .
Polymerase Chain Reaction (PCR)
Thymidine 5’-triphosphate sodium salt has been used in a polymerase chain reaction (PCR) product formation using AM-toxin primers .
Metabolite Quantification
Thymidine 5’-monophosphate disodium salt hydrate has been used as a standard for the quantification of metabolites from plasma and tumor interstitial fluid using liquid chromatography-mass spectrometry analysis (LC/MS) .
Mechanism of Action
Target of Action
Thymidine 5’-triphosphate sodium salt, also known as dTTP, primarily targets several enzymes involved in DNA synthesis and metabolism. These include Thymidine kinase , Anaerobic ribonucleoside-triphosphate reductase , Thymidylate kinase , and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA replication, repair, and cellular metabolism.
Mode of Action
dTTP interacts with its targets by serving as a substrate for these enzymes. For instance, it is phosphorylated by thymidine kinase, an enzyme that plays a key role in the nucleotide salvage pathway, which is essential for DNA synthesis .
Biochemical Pathways
dTTP is one of the four natural deoxynucleotides used for the biosynthesis of deoxyribonucleic acids (DNA) by DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during replication, playing a crucial role in cell division and genetic propagation.
Result of Action
The primary result of dTTP action is the successful synthesis of DNA, which is critical for cell replication and survival. By serving as a building block for DNA, dTTP ensures the accurate replication of genetic material during cell division .
Action Environment
The action of dTTP is influenced by various environmental factors. For instance, the pH and ionic strength of the cellular environment can affect the efficiency of dTTP incorporation into DNA. Additionally, the presence of other nucleotides and the overall cellular energy status (ATP levels) can also influence dTTP utilization .
properties
IUPAC Name |
tetrasodium;[[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N2O14P3.4Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(24-8)4-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h3,6-8,13H,2,4H2,1H3,(H,19,20)(H,21,22)(H,11,14,15)(H2,16,17,18);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWRUVUUUBXRNF-ZKRIHRHSSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N2Na4O14P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
sodium ((2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate | |
CAS RN |
3624-46-2 |
Source
|
Record name | Thymidine 5'-(tetrahydrogen triphosphate), tetrasodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.752 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.